molecular formula C7H5N3O2 B1611211 3-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 67058-77-9

3-nitro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1611211
CAS No.: 67058-77-9
M. Wt: 163.13 g/mol
InChI Key: ZMNWUNQKJMZXJD-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a nitro group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrrolo[2,3-c]pyridine can be achieved through various methods. One common approach involves the nitration of pyrrolo[2,3-c]pyridine. This can be done by reacting pyrrolo[2,3-c]pyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the nitro group with other functional groups.

Common Reagents and Conditions

    Nitration: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas with a catalyst such as palladium on carbon (Pd/C).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Reduction: 3-amino-1H-pyrrolo[2,3-c]pyridine.

    Substitution: Depending on the nucleophile, various substituted pyrrolo[2,3-c]pyridines can be formed.

Scientific Research Applications

3-nitro-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.

Properties

IUPAC Name

3-nitro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-4-9-6-3-8-2-1-5(6)7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNWUNQKJMZXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496996
Record name 3-Nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67058-77-9
Record name 3-Nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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